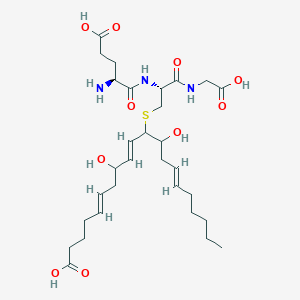

8,12-Dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid

Description

8,12-Dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid is a biologically active epoxy alcohol derived from arachidonic acid, a polyunsaturated fatty acid. It is part of the hepoxilin family, which includes various metabolites possessing both epoxide and hydroxyl residues. 8,12-Dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid plays significant roles in human physiology and pathology, particularly in inflammatory responses and cellular signaling .

Properties

CAS No. |

127128-05-6 |

|---|---|

Molecular Formula |

C30H49N3O10S |

Molecular Weight |

643.8 g/mol |

IUPAC Name |

(5E,9E,14E)-11-[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-8,12-dihydroxyicosa-5,9,14-trienoic acid |

InChI |

InChI=1S/C30H49N3O10S/c1-2-3-4-5-6-10-13-24(35)25(17-15-21(34)12-9-7-8-11-14-26(36)37)44-20-23(30(43)32-19-28(40)41)33-29(42)22(31)16-18-27(38)39/h6-7,9-10,15,17,21-25,34-35H,2-5,8,11-14,16,18-20,31H2,1H3,(H,32,43)(H,33,42)(H,36,37)(H,38,39)(H,40,41)/b9-7+,10-6+,17-15+/t21?,22-,23-,24?,25?/m0/s1 |

InChI Key |

KIKDKMOYZRBMLH-MLXZFANPSA-N |

SMILES |

CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O |

Isomeric SMILES |

CCCCC/C=C/CC(C(/C=C/C(C/C=C/CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |

Canonical SMILES |

CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O |

sequence |

EXG |

Synonyms |

11-glutathionyl hepoxilin A3 11-glutathionyl HxA3 11-glutathionylhepoxilin A3 11-glutathionylhepoxilin A3, 8(S)-isomer 8,12-dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid |

Origin of Product |

United States |

Preparation Methods

8,12-Dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid is synthesized from arachidonic acid through the action of 12-lipoxygenase, which converts arachidonic acid into 12-hydroperoxy-eicosatetraenoic acid (12-HPETE). This intermediate undergoes an intramolecular rearrangement to form hepoxillin A3. The reaction is facilitated by hemeproteins such as hemoglobin and hematin

Chemical Reactions Analysis

8,12-Dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid undergoes various chemical reactions, including:

Oxidation: 8,12-Dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid can be oxidized to form trioxilins, which are trihydroxy derivatives.

Reduction: Reduction reactions involving hepoxillin A3 are less common but can occur under specific conditions.

Common reagents and conditions used in these reactions include epoxide hydrolase inhibitors and glutathione for conjugation reactions. Major products formed from these reactions include trioxilins and glutathione conjugates .

Scientific Research Applications

8,12-Dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid has several scientific research applications:

Chemistry: It is studied for its unique chemical properties and reactions.

Biology: 8,12-Dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid is involved in various biological processes, including neutrophil chemotaxis and vascular permeability

Medicine: It has potential therapeutic applications in inflammatory diseases and insulin secretion

Mechanism of Action

8,12-Dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid exerts its effects through several mechanisms:

Neutrophil Chemotaxis: It acts as a chemoattractant for neutrophils, facilitating their migration across epithelial barriers during inflammation.

Insulin Secretion: 8,12-Dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid stimulates insulin secretion from pancreatic islets.

Vascular Permeability: It increases vascular permeability, particularly in the skin.

The molecular targets and pathways involved include the 12-lipoxygenase pathway and various receptors on neutrophils and epithelial cells .

Comparison with Similar Compounds

8,12-Dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid is unique among eicosanoids due to its combination of epoxide and hydroxyl residues. Similar compounds include:

Hepoxillin B3: Another hepoxilin with similar biological activities but different structural features.

Leukotrienes: Eicosanoids involved in inflammatory responses but lacking the epoxide group.

Lipoxins: Anti-inflammatory eicosanoids with different structural characteristics.

8,12-Dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid’s distinct structure and biological activities make it a valuable compound for research and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.